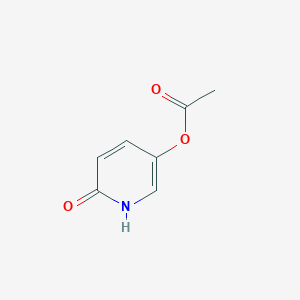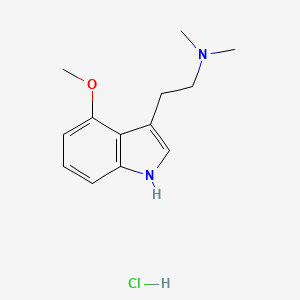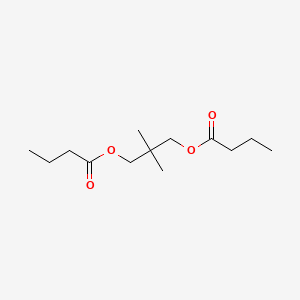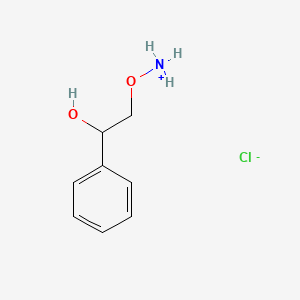
alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride is a chemical compound with the molecular formula C8H11NO2Cl It is a derivative of benzyl alcohol, where the hydroxyl group is substituted with an aminooxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride typically involves the reaction of benzyl alcohol with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an intermediate oxime, which is subsequently reduced to the desired aminooxy compound. The general reaction conditions include:
Reagents: Benzyl alcohol, hydroxylamine hydrochloride, base (e.g., sodium hydroxide)
Solvent: Typically an aqueous or alcoholic medium
Temperature: Mild to moderate temperatures (e.g., 25-50°C)
Reaction Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the aminooxy group back to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride involves its reactivity with nucleophiles and electrophiles. The aminooxy group can form stable adducts with carbonyl compounds, making it useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride can be compared with other similar compounds such as:
Benzyl alcohol: Lacks the aminooxy group, making it less reactive in certain transformations.
Hydroxylamine derivatives: Share the aminooxy functionality but differ in the substituents attached to the nitrogen atom.
Amino alcohols: Compounds like ethanolamine, which have an amino group and a hydroxyl group but lack the aromatic ring.
The uniqueness of this compound lies in its combination of the aminooxy group with the benzyl alcohol structure, providing a versatile platform for various chemical reactions and applications.
Propiedades
Número CAS |
73728-58-2 |
|---|---|
Fórmula molecular |
C8H12ClNO2 |
Peso molecular |
189.64 g/mol |
Nombre IUPAC |
(2-hydroxy-2-phenylethoxy)azanium;chloride |
InChI |
InChI=1S/C8H12NO2.ClH/c9-11-6-8(10)7-4-2-1-3-5-7;/h1-5,8,10H,6H2,9H3;1H/q+1;/p-1 |
Clave InChI |
SBYMYZPNHFXOMI-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C(CO[NH3+])O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


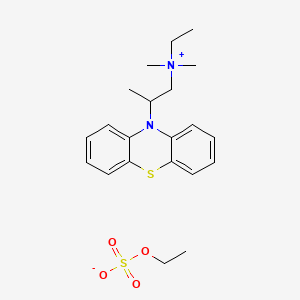
![2-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13755083.png)
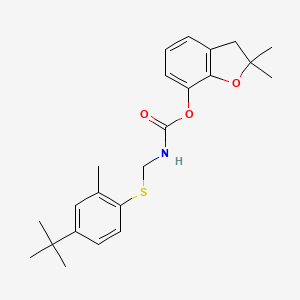
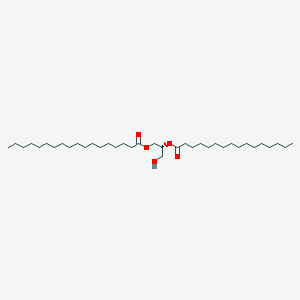
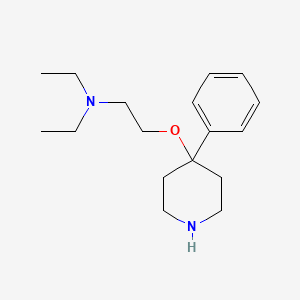
![9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane-1,5,13,17-tetrol](/img/structure/B13755105.png)
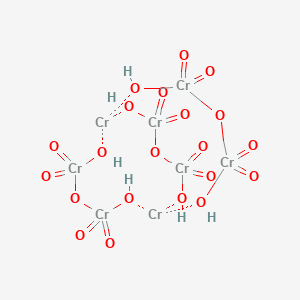
![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13755124.png)
![(2Z,6E)-5-hydroxy-4-[[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione](/img/structure/B13755128.png)
![(4-chlorophenyl)methyl-[10-[dodecyl(dimethyl)azaniumyl]decyl]-dimethylazanium;dibromide](/img/structure/B13755129.png)
![Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide (9CI)](/img/structure/B13755139.png)
